4,5-Dimethyl-oxazole-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 4,5-dimethyl-oxazole-2-carboxylic acid involves several key methodologies. For instance, the synthesis and transformations of derivatives of oxazole-carboxylic acids highlight the diversity in functional group modification and ring substitution strategies. A notable method involves the gold-catalyzed oxidation strategy for constructing the oxazole ring, showcasing the importance of catalysis in synthesizing heterocyclic compounds efficiently (Prokopenko et al., 2010), (Luo et al., 2012).
Molecular Structure Analysis
The molecular structure of 4,5-dimethyl-oxazole-2-carboxylic acid and its derivatives is crucial for understanding their chemical reactivity and physical properties. X-ray diffraction and quantum-chemical calculations are common techniques used to determine these structures, providing insight into bond lengths, angles, and electron distribution, which are essential for predicting reactivity and interactions with other molecules (Crisma et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving 4,5-dimethyl-oxazole-2-carboxylic acid are diverse, ranging from functional group transformations to ring modifications. These reactions are pivotal for synthesizing a wide array of chemical compounds. An example includes the cycloaddition reactions and subsequent transformations leading to complex molecules with potential biological activity (Shapiro, 1993).
Scientific Research Applications
Anionic Synthesis of Aromatic Carboxyl Functionalized Polymers
Summers and Quirk (1996) described the synthesis of ω-oxazolyl polystyrene through the reaction of poly(styryl)lithium with 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole in toluene/tetrahydrofuran at -78°C. This method efficiently produces aromatic carboxyl chain-end functionalized polystyrene, showcasing the utility of 4,5-dimethyl-oxazole derivatives in polymer chemistry for creating functionalized materials with potential applications in various industrial and research fields (Summers & Quirk, 1996).
Activated Carboxylates from the Photooxygenation of Oxazoles
Wasserman et al. (1981) explored the use of oxazoles as precursors for activated carboxylic acids. Their study demonstrated that oxazoles, when reacted with singlet oxygen, form triamides which can undergo nucleophilic attack to yield various macrolides, including recifeiolide and curvularin. This research underscores the significance of 4,5-dimethyl-oxazole derivatives in synthesizing complex organic molecules, offering a method to construct activated carboxylates for further chemical transformations (Wasserman, Gambale, & Pulwer, 1981).
Synthesis and Transformations of Derivatives
Prokopenko et al. (2010) focused on synthesizing methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives. These compounds were used for further transformations, highlighting the versatility of 4,5-dimethyl-oxazole derivatives in organic synthesis, particularly in introducing various functional groups and constructing complex molecular architectures (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Future Directions
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are often investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in the sources will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
4,5-dimethyl-1,3-oxazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-3-4(2)10-5(7-3)6(8)9/h1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTLPEBBGGPJQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-oxazole-2-carboxylic acid |
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